molecular formula C20H17FN2OS B2837577 (Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1005965-16-1

(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2837577
CAS No.: 1005965-16-1
M. Wt: 352.43
InChI Key: ZQRSDHAJUSGJPN-XDOYNYLZSA-N
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Description

(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, a fluoro substituent, and a prop-2-yn-1-yl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone, often under acidic conditions.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Prop-2-yn-1-yl Group: This step may involve a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Acetamide Moiety: The final step involves the condensation of the intermediate with 3,4-dimethylphenylacetic acid or its derivative under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for certain steps to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core or the prop-2-yn-1-yl group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can target the acetamide moiety or the benzo[d]thiazole ring. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluoro-substituted positions. Reagents such as halogens or nucleophiles like amines can be used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA.

    Reduction: LiAlH4, NaBH4.

    Substitution: Halogens, amines.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic effects, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluoro and prop-2-yn-1-yl groups may enhance binding affinity and specificity, while the benzo[d]thiazole core could facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3,4-dimethylphenyl)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure with a chloro substituent instead of fluoro.

    (Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]oxazol-2(3H)-ylidene)acetamide: Similar structure with a benzo[d]oxazole core instead of benzo[d]thiazole.

Uniqueness

The presence of the fluoro group and the benzo[d]thiazole core in (Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide may confer unique biological activities and chemical reactivity compared to its analogs, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS/c1-4-9-23-17-8-7-16(21)12-18(17)25-20(23)22-19(24)11-15-6-5-13(2)14(3)10-15/h1,5-8,10,12H,9,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRSDHAJUSGJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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